N-(4-fluorobenzyl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
N-(4-fluorobenzyl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of fluorine atoms on the benzyl and phenoxy groups, as well as a furan ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting 4-fluorobenzylamine with 2-(4-fluorophenoxy)acetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Introduction of the Furan Ring: The furan-2-ylmethyl group can be introduced through a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the intermediate amide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The fluorine atoms on the benzyl and phenoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-CPBA (meta-chloroperoxybenzoic acid) can be used under mild conditions.
Reduction: Reducing agents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving amides and fluorinated compounds.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorobenzyl)-2-(4-fluorophenoxy)acetamide: Lacks the furan-2-ylmethyl group.
N-(4-chlorobenzyl)-2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide: Contains chlorine atoms instead of fluorine.
Uniqueness
N-(4-fluorobenzyl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide is unique due to the combination of fluorine atoms and the furan ring, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C20H17F2NO3 |
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Molecular Weight |
357.3 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H17F2NO3/c21-16-5-3-15(4-6-16)12-23(13-19-2-1-11-25-19)20(24)14-26-18-9-7-17(22)8-10-18/h1-11H,12-14H2 |
InChI Key |
JCOCLCJUYCNQKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN(CC2=CC=C(C=C2)F)C(=O)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
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